Ethyl 2-cyano-2-(hydroxyamino)acetate
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Overview
Description
Ethyl 2-cyano-2-(hydroxyamino)acetate, also known as ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C₅H₆N₂O₃ and a molar mass of 142.11 g/mol . This compound is commonly used as an additive in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency .
Preparation Methods
Ethyl 2-cyano-2-(hydroxyamino)acetate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction is carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester, and the product can be obtained in high yield when buffered with phosphoric acid . The compound can be purified by recrystallization from ethanol or ethyl acetate .
Chemical Reactions Analysis
Ethyl 2-cyano-2-(hydroxyamino)acetate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which are commonly used in peptide synthesis.
Coupling Reactions: The compound is widely used as a coupling additive in peptide synthesis, where it reacts with carbodiimides to form amide bonds.
Scientific Research Applications
Ethyl 2-cyano-2-(hydroxyamino)acetate has several scientific research applications:
Peptide Synthesis: It is extensively used as an additive in peptide synthesis to suppress racemization and enhance coupling efficiency.
Pharmaceutical Industry: The compound is used in the synthesis of various pharmaceutical compounds, including amides and peptides.
Biological Research: It is used in biological research to study peptide interactions and protein synthesis.
Mechanism of Action
The primary mechanism of action of ethyl 2-cyano-2-(hydroxyamino)acetate involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides in peptide synthesis . The compound’s pronounced acidity (pKa 4.60) allows it to suppress base-catalyzed side reactions, particularly racemization . In solution, it exists predominantly as a tautomeric nitrosoisomer in anionic form .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(hydroxyamino)acetate is often compared with other peptide synthesis additives such as:
1-Hydroxybenzotriazole (HOBt): While HOBt is widely used, it is explosive and poses safety risks.
1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt, HOAt is also explosive.
Conclusion
This compound is a valuable compound in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency. Its safer profile compared to other additives like HOBt and HOAt makes it a preferred choice in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(hydroxyamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWXPPNRXSNHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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